physicochemical properties of 2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine
physicochemical properties of 2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine
Abstract
This technical guide provides a comprehensive framework for the characterization of the , a novel heterocyclic compound of interest in drug discovery. In the absence of published experimental data for this specific molecule, this document serves as both a predictive analysis and a detailed methodological guide for its empirical evaluation. We will explore its core molecular attributes, assess its potential "drug-likeness" using established computational models, and provide detailed, field-proven protocols for determining critical parameters such as solubility, lipophilicity, thermal stability, and pKa. The overarching goal is to equip researchers, medicinal chemists, and drug development professionals with the necessary tools and rationale to thoroughly profile this and similar compounds, thereby enabling data-driven decisions in the progression of potential therapeutic candidates.
Introduction: The Imperative of Physicochemical Profiling in Drug Discovery
The journey of a new chemical entity (NCE) from a laboratory concept to a clinical therapeutic is fraught with challenges, with a significant rate of attrition during development.[1] A primary driver of this failure is a suboptimal physicochemical profile.[1] Properties such as solubility, lipophilicity, and metabolic stability are not mere physical descriptors; they are fundamental determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.[2] These characteristics govern a drug's ability to be absorbed, distributed to its target, metabolized, and ultimately excreted (ADME).[3]
2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine is a substituted pyrazine. The pyrazine heterocycle is a common scaffold in medicinal chemistry, valued for its distinct chemical reactivity and presence in numerous bioactive molecules. The successful development of any such candidate hinges on a deep, early-stage understanding of its physicochemical properties. Early profiling allows for the optimization of molecular structure to balance potency with favorable ADME characteristics, a practice central to modern medicinal chemistry.[4][5]
This guide is structured to provide a logical workflow for this characterization, beginning with in-silico predictions to establish a baseline and moving to robust, validated experimental protocols to generate the empirical data essential for any drug discovery program.
Molecular Profile and Predicted 'Drug-Likeness'
Prior to embarking on extensive laboratory work, a foundational analysis of the molecule's structure provides key insights and allows for a predictive assessment of its potential as an orally bioavailable drug.
2.1. Core Molecular Attributes
The essential structural and molecular details are calculated as follows:
| Attribute | Value |
| Chemical Structure | ![]() |
| Molecular Formula | C₉H₁₂ClN₃O₂S |
| Molecular Weight | 261.73 g/mol |
| Monoisotopic Mass | 261.03150 Da |
2.2. Lipinski's Rule of Five: An Early Filter for Oral Bioavailability
Formulated by Christopher A. Lipinski in 1997, the "Rule of Five" provides a set of simple heuristics to evaluate the "drug-likeness" of a compound and its likelihood of being orally active.[3][6] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
No more than 5 hydrogen bond donors (HBD).
-
No more than 10 hydrogen bond acceptors (HBA).
-
A molecular mass less than 500 daltons (Da).[6]
-
A calculated octanol-water partition coefficient (cLogP) not greater than 5.[7]
The analysis of 2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine against these criteria is summarized below.
| Lipinski Parameter | Calculated Value | Criterion | Compliance |
| Molecular Weight (Da) | 261.73 | < 500 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 5 (3xN, 2xO) | ≤ 10 | Yes |
| Calculated LogP (cLogP) | Predicted to be < 5 | ≤ 5 | Predicted: Yes |
Expert Interpretation: The molecule fully complies with Lipinski's Rule of Five based on its structural features. Its relatively low molecular weight and moderate number of hydrogen bond acceptors suggest a favorable starting point for oral bioavailability.[8] This in-silico assessment provides a strong rationale for proceeding with empirical characterization.
Experimental Protocols for Physicochemical Characterization
The following section details the authoritative, step-by-step methodologies required to experimentally determine the key physicochemical properties of the title compound.
3.1. Aqueous Solubility Determination
Causality: Aqueous solubility is a critical factor influencing drug dissolution and absorption.[4] Poor solubility is a major hurdle in formulation and can lead to low and variable bioavailability. The equilibrium shake-flask method is considered the "gold standard" for its accuracy in determining thermodynamic solubility.[9]
Protocol: Equilibrium Shake-Flask Method
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Preparation: Add an excess amount of solid 2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine to several glass vials. The visible presence of undissolved solid is crucial to ensure a saturated solution is achieved.[9]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous medium (e.g., deionized water, Phosphate-Buffered Saline pH 7.4) to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker within a constant temperature incubator set to 25°C or 37°C. Agitate for a minimum of 24-48 hours to ensure thermodynamic equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least one hour to permit the excess solid to settle.[9]
-
Sampling & Filtration: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter (e.g., PTFE or PVDF, selected for low compound binding) to remove all undissolved particles.
-
Quantification: Accurately dilute the filtered solution with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC-UV) method against a standard curve.
-
Calculation: Express the final solubility in units of µg/mL or mM.
3.2. Lipophilicity (LogP / LogD)
Causality: Lipophilicity, the measure of a compound's affinity for a lipid versus an aqueous environment, is a key predictor of membrane permeability, protein binding, and metabolic clearance.[4] LogP refers to the partition coefficient of the neutral species, while LogD accounts for all ionic species at a specific pH.
Protocol: Shake-Flask Octanol-Water Partitioning
-
System Preparation: Pre-saturate n-octanol with water and water (or PBS pH 7.4 for LogD) with n-octanol by mixing them vigorously and allowing the phases to separate overnight.
-
Compound Dosing: Prepare a stock solution of the compound in the aqueous phase.
-
Partitioning: In a glass vial, combine a known volume of the compound-dosed aqueous phase with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Seal the vial and shake vigorously for 1-2 hours at a controlled temperature (e.g., 25°C).
-
Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculation: Calculate LogP or LogD using the formula: LogP/D = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).
3.3. Thermal Analysis
Causality: The melting point is a critical indicator of purity and identity. Thermal stability, assessed by decomposition temperature, is vital for understanding handling, storage, and formulation constraints. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the standard techniques.
Protocol: DSC/TGA Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of the solid compound into an aluminum DSC/TGA pan.
-
Instrumentation Setup: Place the sample pan and an empty reference pan into the instrument.
-
DSC Method (Melting Point): Heat the sample under an inert nitrogen atmosphere at a controlled rate (e.g., 10°C/min) over a temperature range expected to encompass the melting point (e.g., 30°C to 300°C). The melting point is determined from the onset or peak of the endothermic event.
-
TGA Method (Decomposition): Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) over a wide temperature range (e.g., 30°C to 500°C). The onset of mass loss indicates the beginning of thermal decomposition.
Spectroscopic and Structural Confirmation
Confirming the chemical identity and structure is a non-negotiable step. A combination of NMR, MS, and IR spectroscopy provides an unambiguous structural fingerprint.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides definitive information on the chemical structure, connectivity, and chemical environment of atoms within the molecule.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10]
-
¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.[10]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans must be accumulated to achieve an adequate signal-to-noise ratio.
-
Data Analysis: Process the spectra and assign chemical shifts (ppm) and coupling constants (Hz) to the corresponding nuclei in the molecular structure. Two-dimensional NMR experiments (e.g., COSY, HSQC) may be required for unambiguous assignment.
4.2. High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula.
Protocol: ESI-TOF Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Compare the experimentally measured accurate mass to the calculated theoretical mass of the molecular formula. The mass error should be less than 5 ppm. The characteristic 3:1 isotopic pattern for the single chlorine atom (³⁵Cl/³⁷Cl) must also be observed.[10]
Data Summary Tables
The following tables should be used to collate the experimentally determined data.
Table 1: Predicted & Experimental Physicochemical Properties
| Parameter | Predicted Value | Experimental Value | Method |
|---|---|---|---|
| Molecular Weight ( g/mol ) | 261.73 | N/A | Calculated |
| Aqueous Solubility (µg/mL) | - | Shake-Flask | |
| LogP | < 5 | Shake-Flask | |
| LogD (pH 7.4) | - | Shake-Flask | |
| Melting Point (°C) | - | DSC |
| pKa | - | | Potentiometric/UV |
Table 2: Spectroscopic Data
| Technique | Key Observations / Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | List of δ (ppm), multiplicity, J (Hz), integration |
| ¹³C NMR (101 MHz, CDCl₃) | List of δ (ppm) |
| HRMS (ESI-TOF) | [M+H]⁺ Calculated: 262.03932; [M+H]⁺ Found: Experimental m/z |
| IR (ATR, cm⁻¹) | List of key peaks (e.g., S=O, C=N, C-Cl) |
Integrated Characterization Workflow
A logical, efficient workflow is essential for the comprehensive characterization of a new chemical entity. The following diagram illustrates the proposed sequence of analysis, from initial synthesis to full physicochemical profiling.
Caption: Integrated workflow for the synthesis and characterization of an NCE.
Conclusion
While 2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine remains an uncharacterized entity in public literature, its molecular structure suggests a promising profile according to established "drug-likeness" principles. This guide provides the essential scientific rationale and detailed, validated protocols necessary to move from prediction to empirical fact. The systematic application of these methods will generate a robust physicochemical data package, enabling a thorough evaluation of the compound's potential and informing subsequent steps in the drug discovery and development pipeline. This rigorous, data-first approach is fundamental to mitigating risk and increasing the probability of success for new therapeutic candidates.
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